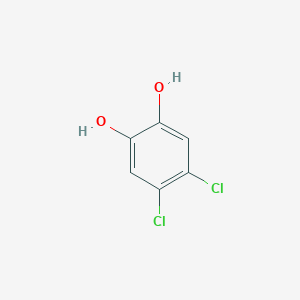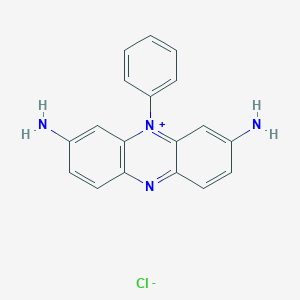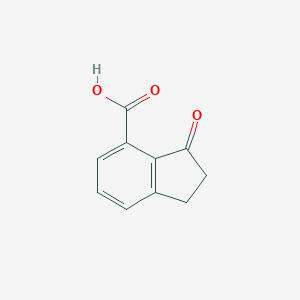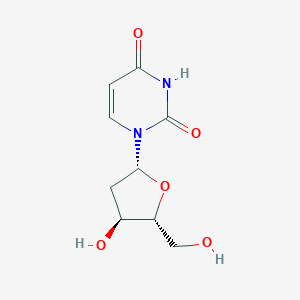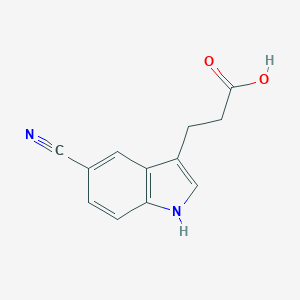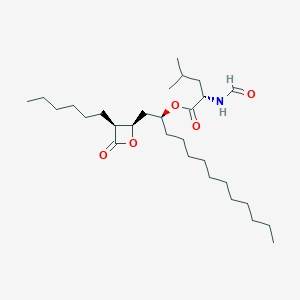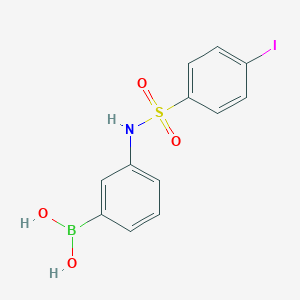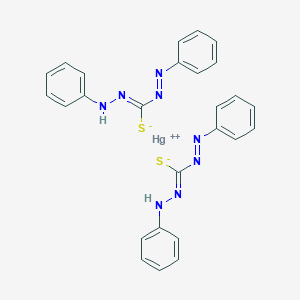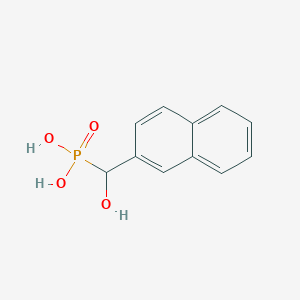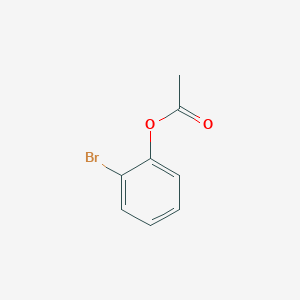
2-溴苯乙酸酯
描述
O-Bromophenyl acetate, also known as O-Bromophenyl acetate, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound o-Bromophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Bromophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Bromophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
2-溴苯乙酸酯: 广泛用作有机合成的中间体。其溴原子具有反应活性,可以被其他基团取代,使其成为构建更复杂分子的通用构建块。 该化合物在药物合成中特别有用,它可以通过各种化学反应转化为活性药物成分 (API) .
药物研究
在药物研究中,2-溴苯乙酸酯用作开发新药的前体。它参与了具有潜在治疗效果的化合物的创建,例如抗炎、镇痛和退热特性。 研究人员利用该化合物合成新的分子并测试其生物活性 .
杀虫剂生产
该化合物也用于杀虫剂的生产。其溴化的芳香结构有利于配制可作为有效杀虫剂的化合物,提供对各种农业害虫的保护。 溴组分在这些制剂的杀虫活性中起着至关重要的作用 .
材料科学
在材料科学中,2-溴苯乙酸酯用于修饰材料的性能,例如聚合物。 通过将该化合物掺入聚合物链中,科学家可以改变材料的热、机械和化学性能,从而开发出具有特定所需特性的新材料 .
催化剂开发
研究人员在催化剂开发中使用2-溴苯乙酸酯。它可以作为配体或催化剂体系中的组分,用于加速化学反应。 这在工业过程中尤其重要,因为反应的效率和选择性至关重要 .
分析化学
在分析化学中,2-溴苯乙酸酯被用作各种分析技术中的标准或参考化合物。 它有助于仪器的校准和分析方法的验证,确保化学分析中结果的准确性和可靠性 .
教育目的
该化合物也用于教育环境中,特别是在大学的教学实验室中。它为学生学习溴化反应和溴化有机化合物的处理提供了实际示例。 这种动手经验对于学习有机化学的学生来说是宝贵的 .
研究与开发
最后,2-溴苯乙酸酯用于研发,以发现新的反应和开发新的合成方法。 它是旨在推进化学领域并为复杂的化学挑战找到创新解决方案的研究项目的关注化合物 .
属性
IUPAC Name |
(2-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHBHYYPTOHUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171357 | |
| Record name | o-Bromophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-37-4 | |
| Record name | 2-Bromophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Bromophenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Bromophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-bromophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BROMOPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3857W8NH83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Bromophenyl acetate?
A1: 2-Bromophenyl acetate serves as a valuable precursor in synthesizing diverse heterocyclic compounds. For instance, it acts as a key building block in preparing benzofuropyridines and dibenzofurans. This process involves a four-step, one-pot procedure: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. [] It can also be used in nickel-catalyzed cyclization reactions with aldehydes to yield phthalide derivatives, important structural motifs in various bioactive compounds. []
Q2: How does the presence of bromine in 2-Bromophenyl acetate contribute to its reactivity?
A2: The bromine atom in 2-Bromophenyl acetate plays a crucial role in directing the regioselectivity of reactions. For example, in the Fries rearrangement, the bromine atom influences the migration of the acyl group, leading to the formation of specific isomers. [] This regioselectivity is also observed in the base-promoted decarboxylative annulation of 2-bromophenyl acetate with ynones, yielding benzoxepines with high selectivity. []
Q3: Can 2-Bromophenyl acetate be used to synthesize more complex molecules beyond simple heterocycles?
A3: Yes, 2-Bromophenyl acetate is a versatile building block for synthesizing complex molecules. Researchers have successfully utilized it in synthesizing novel bifunctional DOTA (1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid) derivatives. [] These derivatives enable the chemoselective attachment of DOTA to unprotected polyfunctionalized compounds, opening avenues for targeted drug delivery and bioconjugation applications.
Q4: Are there any known challenges or limitations associated with using 2-Bromophenyl acetate in synthesis?
A4: Yes, studies on the Fries rearrangement of 2-Bromophenyl acetate reveal that it can lead to the formation of multiple products, including those resulting from bromine migration. [] This complexity necessitates careful optimization of reaction conditions to enhance the yield of the desired product.
Q5: Has computational chemistry been employed to study 2-Bromophenyl acetate?
A5: While specific computational studies on 2-Bromophenyl acetate are limited within the provided research articles, computational methods like molecular docking have been employed to investigate the DNA binding interactions of copper (II) complexes containing 2-bromophenyl acetate as a ligand. [] This highlights the potential for utilizing computational tools to study the interactions and reactivity of this compound in various chemical environments.
Q6: Does the structure of 2-Bromophenyl acetate offer insights into its potential biological activity?
A6: While the provided research focuses primarily on the synthetic utility of 2-Bromophenyl acetate, its use as a ligand in copper (II) complexes [] suggests potential biological activity. Further research is needed to explore its structure-activity relationship and assess its potential as a scaffold for developing bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


